3-Ethenyl-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C₉H₈N₂. It is characterized by a fused pyrrole and pyridine ring system with an ethenyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with acrolein in the presence of a catalyst to form the desired pyrrolo[2,3-B]pyridine structure . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolo[2,3-B]pyridines with various functional groups .
Scientific Research Applications
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential inhibitor of specific enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Lacks the ethenyl group but shares the core structure.
3-Methyl-1H-pyrrolo[2,3-B]pyridine: Has a methyl group instead of an ethenyl group.
3-Phenyl-1H-pyrrolo[2,3-B]pyridine: Contains a phenyl group at the same position.
Uniqueness
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of the ethenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a bioactive molecule compared to its analogs .
Properties
IUPAC Name |
3-ethenyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZRLNIIGUAIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC2=C1C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434430 |
Source
|
Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145901-21-9 |
Source
|
Record name | 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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